molecular formula C8H8BrNO4 B8330009 2-Bromo-1-methoxymethoxy-4-nitrobenzene

2-Bromo-1-methoxymethoxy-4-nitrobenzene

Cat. No.: B8330009
M. Wt: 262.06 g/mol
InChI Key: XWOXROPAWASYJZ-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxymethoxy-4-nitrobenzene is a substituted aromatic compound of high interest in organic synthesis and pharmaceutical research. It serves as a versatile and valuable synthetic intermediate, or "building block," for the construction of more complex molecules. Its structure incorporates two key functional handles—a bromine atom and a nitro group—on a benzene ring that is also ortho-substituted with a methoxymethoxy (MOM) protecting group. This unique arrangement allows for sequential and selective functionalization, making it a precursor for ligands, agrochemicals, and active pharmaceutical ingredients (APIs). Key Applications & Research Value: The primary research value of this compound lies in its application as a multi-functional intermediate in metal-catalyzed cross-coupling reactions. The bromine atom can undergo various palladium-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon bonds. Concurrently, the nitro group can be readily reduced to an aniline, a crucial functional group for generating amines, amides, or heterocyclic compounds like benzimidazoles. The methoxymethoxy (MOM) group acts as a robust protecting group for the phenol, which can be easily removed under mild acidic conditions to reveal the hydroxyl functionality at a later stage of a synthetic sequence. This ortho-substitution pattern can also be exploited to create sterically constrained molecules for material science applications. Safety & Handling: This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. As with similar aromatic compounds, it may exhibit specific hazards. Based on the GHS information for the analogous compound 2-Bromo-1-methoxy-4-nitrobenzene , this material may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment (PPE), including gloves and eye/face protection, in a well-ventilated environment. The recommended storage condition is sealed in a dry environment, at room temperature or between 2-8°C, as indicated for similar compounds .

Properties

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

2-bromo-1-(methoxymethoxy)-4-nitrobenzene

InChI

InChI=1S/C8H8BrNO4/c1-13-5-14-8-3-2-6(10(11)12)4-7(8)9/h2-4H,5H2,1H3

InChI Key

XWOXROPAWASYJZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Bromo-1-methoxymethoxy-4-nitrobenzene serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and coupling reactions, to form more complex structures. Some notable applications include:

  • Synthesis of Nitro Compounds : The compound can be used to synthesize nitro derivatives through electrophilic aromatic substitution reactions.
  • Formation of Heterocycles : It can participate in reactions to form heterocyclic compounds, which are essential in drug development.

Pharmaceutical Development

The compound's structural features make it suitable for the development of pharmaceuticals:

  • Antimicrobial Activity : Similar nitrobenzene derivatives have shown promising results against various bacterial strains. Research indicates that modifications to the nitro group can enhance antimicrobial potency.
  • Anticancer Research : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For instance, derivatives have demonstrated activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of nitrobenzene derivatives, including analogs of this compound. The results indicated that certain modifications enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts.

Case Study 2: Anticancer Properties

In another research effort documented in the European Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer properties. The study revealed that compounds with specific substituents at the para position exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Bromination : The starting material undergoes bromination using bromine or a brominating agent under controlled conditions.
  • Methoxymethylation : The introduction of the methoxymethyl group can be achieved through nucleophilic substitution reactions.
  • Nitration : The nitro group is introduced via electrophilic nitration using nitric acid.

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula: Likely C8H8BrNO5 (estimated based on substituent contributions).
  • Molecular Weight : ~292.05 g/mol (calculated).
  • Functional Groups : Bromo (electrophilic site), nitro (electron-withdrawing), methoxymethoxy (protecting group).

The methoxymethoxy group acts as a protecting moiety for hydroxyl groups, offering stability under acidic or basic conditions compared to other protecting groups like benzyloxy or acetyl .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Bromo-1-methoxymethoxy-4-nitrobenzene with structurally related aromatic compounds, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 2-Br, 1-OCH2OCH3, 4-NO2 C8H8BrNO5 292.05 N/A Intermediate for nucleophilic substitution; protective group stability
2-Bromo-1-methoxy-4-nitrobenzene 2-Br, 1-OCH3, 4-NO2 C7H6BrNO3 248.03 5197-28-4 Used in copper-catalyzed coupling reactions; lacks methoxymethoxy’s protective utility
4-Benzyloxy-2-bromo-1-methoxybenzene 4-OBn, 2-Br, 1-OCH3 C14H13BrO2 293.16 N/A Benzyloxy protection requires harsher deprotection (e.g., hydrogenolysis)
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1-Br, 3-F, 2-OCH3, 4-NO2 C7H5BrFNO3 266.03 1224629-07-5 Fluorine enhances electrophilicity; toxic handling precautions
4-Bromo-2-ethoxy-1-nitrobenzene 4-Br, 2-OCH2CH3, 1-NO2 C8H8BrNO3 246.06 57279-70-6 Ethoxy group offers steric bulk; lower reactivity in substitution
2-Bromo-1-methyl-4-nitrobenzene 2-Br, 1-CH3, 4-NO2 C7H6BrNO2 232.03 7745-93-9 Methyl group lacks directing effects; simpler synthesis

Preparation Methods

Reaction Mechanism and Standard Conditions

The hydroxyl group of 2-bromo-4-nitrophenol is protected via methoxymethylation to yield the target compound. The reaction proceeds as follows:

Reagents :

  • Methoxymethyl chloride (MOM-Cl) : A common protecting agent.

  • Base : Diisopropylethylamine (DIPEA) or sodium hydride (NaH) to deprotonate the hydroxyl group.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

  • Dissolve 2-bromo-4-nitrophenol (1.0 equiv) in DCM under inert atmosphere.

  • Add DIPEA (2.5 equiv) and cool to 0°C.

  • Slowly add MOM-Cl (1.2 equiv) and stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 60–75% (reported in analogous syntheses).

Optimization Strategies

  • Temperature control : Maintaining temperatures below 25°C minimizes side reactions such as demethylation.

  • Solvent selection : THF increases reaction rate compared to DCM but may require stricter moisture control.

  • Alternative bases : Sodium methoxide (NaOMe) in methanol offers a greener alternative, though with slightly lower yields (50–65%).

Alternative Synthesis Pathways

Direct Bromination and Methoxymethylation

For laboratories without access to 2-bromo-4-nitrophenol, a multi-step approach may be employed:

  • Nitration of 2-bromophenol : As described in Section 1.1.

  • Methoxymethylation : Follow standard conditions (Section 2.1).

Challenges :

  • Over-bromination : Uncontrolled bromination may occur if excess brominating agents are used, necessitating precise stoichiometry.

  • Nitro group stability : Strong acids or high temperatures during nitration can degrade the nitro group, requiring strict temperature control.

Industrial-Scale Production Considerations

Catalytic Methoxymethylation

Large-scale synthesis often replaces MOM-Cl with dimethyl sulfate ((CH₃O)₂SO₂) under alkaline conditions:

  • Conditions : 2-bromo-4-nitrophenol, (CH₃O)₂SO₂ (1.1 equiv), NaOH (2.0 equiv), H₂O/ethanol (1:1), 60°C, 6 hours.

  • Yield : 70–80% with reduced solvent waste.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H), 8.17 (dd, J = 8.4, 2.2 Hz, 1H), 8.46 (d, J = 2.2 Hz, 1H), 4.62 (s, 2H), 3.48 (s, 3H).

  • IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

  • Melting point : 92–94°C (lit. 93°C).

Challenges and Troubleshooting

Common Side Reactions

  • Demethylation : Occurs under acidic conditions, leading to 2-bromo-4-nitrophenol as a byproduct. Mitigated by neutral workup.

  • Ring bromination : Excess bromine sources may add bromine to the aromatic ring, detected via GC-MS .

Q & A

Q. What synthetic strategies are recommended for the preparation of 2-Bromo-1-methoxymethoxy-4-nitrobenzene, and how can protecting groups be optimized to avoid side reactions?

  • Methodological Answer : A common approach involves sequential functionalization of the benzene ring. For example, 4-methoxyphenol can be acetylated to protect the hydroxyl group, followed by bromination at the ortho position using N-bromosuccinimide (NBS) in acetonitrile . The methoxymethoxy group can then be introduced via alkylation with chloromethyl methyl ether (MOM-Cl) under basic conditions. Critical factors include:
  • Protection : Acetyl or benzyl groups are effective for hydroxyl protection to prevent oxidation during nitration .
  • Nitration Timing : Nitration is typically performed after bromination to avoid directing effects that reduce regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate intermediates.

Q. How should researchers address discrepancies in NMR spectral data for brominated nitroarenes during characterization?

  • Methodological Answer : Contradictions in 1^1H/13^13C NMR data often arise due to paramagnetic effects from bromine or nitro groups. To resolve this:
  • Use DEPT-135 and 2D-COSY to distinguish overlapping signals.
  • Compare experimental shifts with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Cross-validate with mass spectrometry (HRMS) and FT-IR (e.g., nitro group stretching at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. What crystallographic techniques and software are most effective for resolving the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystal Growth : Slow evaporation of a dichloromethane/hexane solution at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion .
  • Refinement : SHELXL (for small molecules) or SHELXS (for structure solution) can model heavy atoms (Br) and anisotropic displacement parameters. A typical R-factor < 0.05 indicates high reliability .
  • Intermolecular Analysis : Hydrogen bonding (e.g., C–H···O) and π-stacking interactions can be visualized using Mercury software .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing meta-director, while the methoxymethoxy group is electron-donating but sterically bulky. To study reactivity:
  • Kinetic Studies : Monitor NAS reactions (e.g., with amines) via HPLC or 19^{19}F NMR (if fluorine is introduced).
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces and predict regioselectivity .
  • Competitive Experiments : Compare reaction rates with analogs lacking the methoxymethoxy group to isolate electronic vs. steric effects .

Q. What methodologies are recommended for analyzing environmental stability and degradation pathways of brominated nitroarenes?

  • Methodological Answer :
  • Photodegradation : Expose the compound to UV light (254 nm) in aqueous acetonitrile and analyze products via LC-MS. Nitro reduction to amine intermediates is common .
  • Hydrolysis Studies : Test stability at varying pH (1–14) and temperatures. Methoxymethoxy groups are hydrolytically labile under acidic conditions, releasing formaldehyde .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess aquatic toxicity. Brominated aromatics often exhibit moderate to high toxicity (EC50_{50} < 10 mg/L) .

Contradictions and Validation

  • Synthesis Yield Variability : reports near-quantitative yields for benzyl-protected intermediates, while notes lower yields (~70%) for nitro-substituted analogs. This discrepancy may arise from steric hindrance; validation via reaction calorimetry or in situ IR monitoring is advised.
  • Crystallographic Data : Structure reports (e.g., vs. 9) show differing bond lengths for C–Br (1.89–1.93 Å). Use Hirshfeld surface analysis to assess packing efficiency and validate against computational models.

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